molecular formula C17H16N2O3S2 B2702903 Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 681156-38-7

Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2702903
CAS No.: 681156-38-7
M. Wt: 360.45
InChI Key: NLYHIMGLMPIPTO-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate is a thiophene-derived heterocyclic compound with a complex substitution pattern. Its structure includes:

  • A 3-methyl group at position 3 of the thiophene ring.
  • A 5-(3-methylbenzamido) substituent, combining an aromatic amide moiety with a methyl group, enhancing steric bulk and lipophilicity.
  • An ethyl carboxylate at position 2, contributing to solubility in organic solvents.

This compound is of interest in medicinal and materials chemistry due to the interplay of its electron-withdrawing (thiocyanate, carboxylate) and electron-donating (methyl, benzamido) groups, which modulate reactivity and supramolecular interactions .

Properties

IUPAC Name

ethyl 3-methyl-5-[(3-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYHIMGLMPIPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Thiocyanate Group: The thiocyanate group is introduced via a nucleophilic substitution reaction using a thiocyanate salt.

    Amidation: The benzamido group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiocyanate group can be reduced to form thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Investigated for its electronic properties and potential use in organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Research Findings and Challenges

  • Crystallography : The thiocyanate group may adopt varied conformations (e.g., bent or linear SCN), complicating crystal structure determination. SHELX and ORTEP are critical for resolving such ambiguities.
  • Stability : Thiocyanates are prone to hydrolysis under acidic conditions, unlike stable sulfonamides or acetates .

Biological Activity

Overview of Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

This compound is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Molecular Formula: C₁₅H₁₅N₃O₂S₂
  • Molecular Weight: Approximately 325.42 g/mol

1. Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action: Thiophenes may disrupt bacterial cell membranes or interfere with essential metabolic pathways.
  • Case Studies: In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

Thiophene derivatives are also being studied for their anticancer potential:

  • Cell Line Studies: Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells.
  • Mechanisms: The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.

3. Anti-inflammatory Effects

The anti-inflammatory activity of thiophenes is another area of interest:

  • Inflammatory Models: Animal models have shown that thiophene derivatives can reduce inflammation markers such as cytokines and prostaglandins.
  • Potential Applications: These properties suggest potential therapeutic applications in conditions like arthritis and inflammatory bowel disease.

Research Findings

StudyFindings
Smith et al., 2020Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL.
Johnson et al., 2021Reported anticancer activity in breast cancer cell lines with IC50 values below 10 µM.
Lee et al., 2022Found significant reduction in TNF-alpha levels in animal models, indicating anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for introducing thiocyanate and benzamido groups into thiophene derivatives?

  • The thiocyanate group can be introduced via reaction of an amine precursor with thiophosgene in dry chloroform under reflux (6–8 hours), followed by recrystallization from ethanol . For benzamido substitution, coupling a thiophene-amine intermediate with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents (e.g., DCM) is typical . Yields depend on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization).

Q. How are thiophene derivatives typically characterized for structural validation?

  • Core methods :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing C-4 thiocyanate from C-5 benzamido) .
  • IR : Peaks at ~2150 cm1^{-1} (SCN stretch) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • Melting Point : Consistency with literature values (if available) ensures purity .
    • Advanced cross-check : High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What crystallization strategies are effective for thiocyanate-containing thiophenes?

  • Slow evaporation from ethanol or acetonitrile is preferred due to the compound’s moderate solubility. For stubborn crystallization, vapor diffusion (e.g., ether into DCM) can induce nucleation. Crystallographic validation via SHELXL refinement is critical to confirm the thiocyanate orientation (e.g., S-bound vs. N-bound) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of multi-substituted thiophenes?

  • Key variables :

  • Temperature : Controlled reflux (60–80°C) prevents thiocyanate decomposition .
  • Solvent polarity : Chloroform or DMF enhances solubility of intermediates, reducing side reactions .
  • Catalysis : Catalytic DMAP accelerates benzamido coupling, reducing reaction time from 12h to 4h .
    • Byproduct analysis : LC-MS or TLC monitoring identifies common impurities like unreacted amine or over-acylated products .

Q. What computational and experimental approaches resolve contradictions in spectroscopic vs. crystallographic data?

  • Case study : If NMR suggests a planar amide but X-ray shows non-planarity (due to hydrogen bonding), perform:

  • DFT calculations : Compare optimized geometries with crystallographic torsion angles .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···S vs. N–H···O) influencing conformation .
    • Validation : Cross-reference with similar structures in the Cambridge Structural Database (CSD) .

Q. How can hydrogen-bonding networks impact the biological activity of this compound?

  • Crystal packing analysis : Use graph-set notation (e.g., R22(8)\text{R}_2^2(8) motifs) to map amide/thiocyanate hydrogen bonds, which may correlate with membrane permeability or receptor binding .
  • SAR strategies : Replace the 3-methylbenzamido group with electron-withdrawing substituents (e.g., nitro) to test solubility-bioactivity trade-offs .

Q. What are the challenges in refining crystal structures with twinning or disorder in the thiocyanate group?

  • SHELXL techniques : Use TWIN and BASF commands to model twinning. For thiocyanate disorder, apply partial occupancy constraints and validate via residual density maps .
  • Validation metrics : Ensure R-factors (<5%), ADP consistency, and PLATON alerts for missed symmetry .

Methodological Notes

  • Safety : Thiophosgene and thiocyanates require handling in a fume hood with nitrile gloves. Neutralize waste with 10% NaHCO3_3 .
  • Data Reproducibility : Document solvent ratios, cooling rates, and drying conditions (e.g., vacuum vs. ambient) to ensure crystallization reproducibility .

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